![molecular formula C11H14N2O5S B448205 4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid CAS No. 354547-55-0](/img/structure/B448205.png)
4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
The compound “4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities . The compound also contains an ethoxycarbonyl group and an amino acid moiety, which could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the ethoxycarbonyl group, and the amino acid moiety. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For instance, the amino group could participate in acid-base reactions, the ethoxycarbonyl group could undergo reactions typical of esters, and the thiazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid and the ethoxycarbonyl group could enhance its solubility in polar solvents .Scientific Research Applications
Studies on Organic Sulfur Compounds The research showcases the reactions of ethoxycarbonyl isothiocyanate with 4,5-substituted 2-aminothiazoles, resulting in various compounds, including thiazolo [3, 2-a]-s-triazine-4-thio-2-ones and N-alkoxycarbonyl-N'-(2-thiazolyl)thioureas. It discusses the influence of basicities and steric hindrance in these reactions (Nagano, Matsui, Tobitsuka, & Oyamada, 1972).
Chemistry of Iminofurans This study involves the synthesis of (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids and their intramolecular cyclization to form furan derivatives. It explores the enamino keto form in solutions and cyclization under acetic anhydride influence (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Synthesis of Oxazolidines and Thiazolidines The paper describes the preparation of 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters. It details the processes of dehydrogenation to oxazoles and thiazoles and discusses the creation of Mannich bases and N-acetylderivatives for cyclization (Badr, Aly, Fahmy, & Mansour, 1981).
Synthesis of Fluorescent Probe for β-Amyloid The research focuses on synthesizing a novel fluorescent probe for β-amyloids, discussing its structural identification and the effects of solvent polarity on optical properties. It also mentions its application in detecting Aβ(1–40) aggregates, potentially aiding in Alzheimer’s disease diagnosis (Fa et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-3-18-10(17)9-6(2)12-11(19-9)13-7(14)4-5-8(15)16/h3-5H2,1-2H3,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZLHANEMIXTCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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